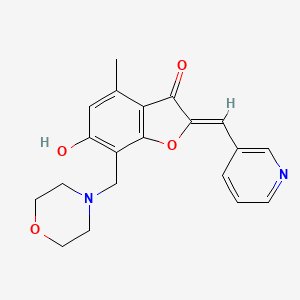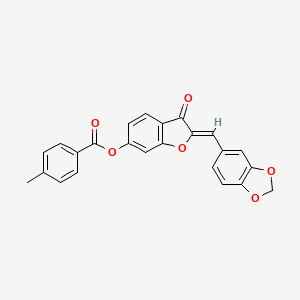
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core, a morpholine group, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and carbonyl compounds.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the morpholine and pyridine groups may form hydrogen bonds or ionic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-2-ylmethylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-hydroxy-4-methyl-7-(piperidin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one
Uniqueness
The unique combination of the benzofuran core, morpholine group, and pyridine moiety in “(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one” may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20N2O4/c1-13-9-16(23)15(12-22-5-7-25-8-6-22)20-18(13)19(24)17(26-20)10-14-3-2-4-21-11-14/h2-4,9-11,23H,5-8,12H2,1H3/b17-10- |
InChI Key |
HRFKXSJODYKLID-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCOCC4)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(2-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12203635.png)
![N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12203641.png)
![N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide](/img/structure/B12203645.png)
amine](/img/structure/B12203653.png)

![[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine](/img/structure/B12203669.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12203673.png)
![2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12203676.png)
![7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12203681.png)
![1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B12203685.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12203699.png)
![(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B12203700.png)

